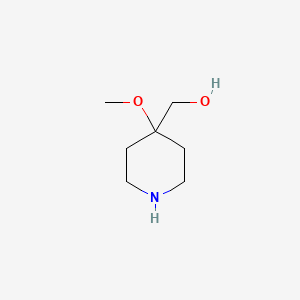

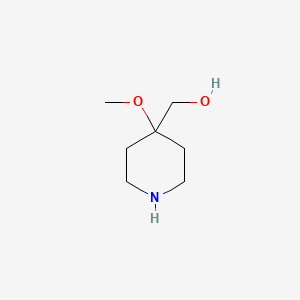

(4-Methoxypiperidin-4-yl)methanol

Description

The exact mass of the compound (4-Methoxypiperidin-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methoxypiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxypiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBSQLYPDQHIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694615 | |

| Record name | (4-Methoxypiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-31-0 | |

| Record name | (4-Methoxypiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxypiperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (4-Methoxypiperidin-4-yl)methanol from 4-Piperidone: A Strategic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of (4-Methoxypiperidin-4-yl)methanol, a valuable building block in modern medicinal chemistry, starting from the readily available precursor, 4-piperidone. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives are of high interest for developing novel therapeutics.[1][2] This document moves beyond a simple recitation of procedural steps, focusing on the underlying strategic decisions, mechanistic considerations, and process validation required for a robust and scalable synthesis. We present a five-step pathway involving nitrogen protection, cyanohydrin formation, O-methylation, a two-stage nitrile reduction, and final deprotection. Each stage is detailed with step-by-step protocols, causality-driven explanations, and characterization data, designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] Consequently, the development of efficient synthetic routes to novel, densely functionalized piperidine derivatives is a cornerstone of modern drug discovery programs. (4-Methoxypiperidin-4-yl)methanol represents a key intermediate, possessing a quaternary center with orthogonal functionality—a nucleophilic primary alcohol and a stable methyl ether—making it an attractive synthon for library synthesis and lead optimization.

The selection of 4-piperidone as the starting material is a strategic choice rooted in its commercial availability and versatile reactivity.[3] As a List I chemical in the United States, its handling and procurement require adherence to regulatory standards, reflecting its utility in various synthetic pathways, including the illicit synthesis of fentanyl.[4] This guide focuses exclusively on its application in legitimate pharmaceutical research, providing a robust framework for its conversion to a high-value derivative.

Synthetic Strategy: A Multi-Step Pathway

A direct, one-pot conversion of 4-piperidone to the target molecule is not feasible due to the competing reactivity of the secondary amine and the need to introduce two distinct functional groups to the C4 carbonyl carbon. Therefore, a carefully planned, multi-step synthesis is required. Our proposed pathway is designed for clarity, control, and scalability.

The Imperative of Nitrogen Protection

The secondary amine of 4-piperidone is both basic and nucleophilic, capable of interfering with nearly every subsequent step of the planned synthesis. To ensure predictable outcomes and high yields, a protecting group strategy is essential. The two most common choices for piperidine nitrogen protection are the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group.

-

Benzyl (Bn) Group: Introduced via reductive amination or alkylation with benzyl bromide.[5] It is robust but typically requires harsh removal conditions, such as catalytic hydrogenolysis, which could inadvertently reduce other functional groups introduced later in the synthesis.

-

tert-Butyloxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group is exceptionally stable to a wide range of nucleophilic and reductive conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[6][7][8]

For this synthesis, the Boc group is the superior choice . Its orthogonal removal condition ensures that the final deprotection step will not compromise the integrity of the methoxy or hydroxyl moieties of our target molecule.

Pathway Overview

The synthesis is logically structured in five distinct stages, beginning with the protected 4-piperidone core and sequentially building the required functionality.

Caption: High-level overview of the five-stage synthetic pathway.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcomes.

Protocol 1: Synthesis of N-Boc-4-piperidone (Compound 2)

Causality: This initial step protects the piperidine nitrogen, rendering it non-nucleophilic and non-basic, thereby preventing side reactions in subsequent steps. Triethylamine is used as a mild base to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction with Boc₂O.[6]

-

Materials:

-

4-Piperidone monohydrate hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Methanol (approx. 15 mL per 10 g of starting material)

-

Dichloromethane (DCM)

-

2M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add 4-piperidone monohydrate hydrochloride and methanol. Stir until dissolved.

-

Add triethylamine to the stirring solution and continue to stir for 5 minutes at room temperature.

-

Add Boc₂O in portions over 5-10 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at ambient temperature for 18-24 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Remove methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in dichloromethane.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid. The product is often of sufficient purity (>95%) to proceed without further purification.

-

Protocol 2: Synthesis of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (Compound 3)

Causality: This step introduces the necessary one-carbon unit (as a nitrile) and a hydroxyl group at the C4 position via nucleophilic addition of a cyanide ion to the carbonyl. The nitrile is a versatile functional group that can later be converted into the target primary alcohol.

-

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Potassium cyanide (KCN) (1.5 eq)

-

Acetic Acid

-

Water

-

Ethyl Acetate

-

-

Procedure:

-

Caution: KCN is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

-

Dissolve N-Boc-4-piperidone in a suitable solvent like ethyl acetate.

-

In a separate flask, dissolve potassium cyanide in water.

-

Cool the KCN solution in an ice bath and slowly add acetic acid.

-

Add the solution of N-Boc-4-piperidone to the cyanide solution dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the cyanohydrin product.

-

Protocol 3: O-Methylation via Williamson Ether Synthesis (Compound 4)

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[9][10] A strong, non-nucleophilic base (sodium hydride) is used to deprotonate the tertiary alcohol of the cyanohydrin, forming a potent alkoxide nucleophile. This alkoxide then displaces the iodide from methyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired methyl ether.[11][12]

-

Materials:

-

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure:

-

Caution: NaH reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.

-

Cool the NaH suspension to 0 °C in an ice bath.

-

Dissolve the cyanohydrin (Compound 3) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate.

-

Protocol 4: Two-Stage Reduction to tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (Compound 5)

Causality: A direct reduction of the nitrile to a primary alcohol is not feasible. This transformation is achieved in a two-stage process. First, Diisobutylaluminium hydride (DIBAL-H) at low temperature selectively reduces the nitrile to an intermediate imine, which is hydrolyzed upon aqueous workup to an aldehyde. Second, the much milder and more selective reducing agent, sodium borohydride (NaBH₄), reduces the aldehyde to the primary alcohol without affecting the Boc group or the newly formed ether.

-

Materials:

-

tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

1M Hydrochloric Acid (HCl)

-

Rochelle's salt solution (Potassium sodium tartrate)

-

-

Procedure:

-

Stage 1: Nitrile to Aldehyde a. Dissolve the methylated nitrile (Compound 4) in anhydrous DCM and cool to -78 °C under an inert atmosphere. b. Add the DIBAL-H solution dropwise, maintaining the internal temperature below -70 °C. c. Stir at -78 °C for 3-4 hours. d. Quench the reaction by the slow addition of methanol, followed by Rochelle's salt solution. e. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. f. Separate the layers and extract the aqueous phase twice with DCM. g. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde. Do not let the crude aldehyde sit for extended periods.

-

Stage 2: Aldehyde to Alcohol a. Dissolve the crude aldehyde from the previous step in methanol and cool to 0 °C. b. Add NaBH₄ portion-wise, controlling any effervescence. c. Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde. d. Quench the reaction by the slow addition of 1M HCl until the pH is ~7. e. Remove most of the methanol via rotary evaporation. f. Extract the remaining aqueous residue three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. h. Purify by flash column chromatography to yield the protected final product.

-

Protocol 5: N-Boc Deprotection to (4-Methoxypiperidin-4-yl)methanol (Compound 1)

Causality: The final step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds quickly at room temperature.[8] Alternatively, a solution of HCl in 1,4-dioxane can be used.[7] The resulting product is the amine salt, which is neutralized during workup to provide the free amine.

-

Materials:

-

tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq or as a 25% v/v solution in DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH

-

-

Procedure:

-

Dissolve the Boc-protected compound (Compound 5) in DCM.

-

Add TFA dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in water and carefully basify to pH >10 by the addition of 1M NaOH or saturated NaHCO₃.

-

Extract the aqueous solution extensively with an appropriate solvent system (e.g., 9:1 DCM/Isopropanol).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (4-Methoxypiperidin-4-yl)methanol.

-

Data Presentation and Workflow

Summary of Results

| Step | Compound Name | Starting Material (eq) | Product Yield (%) | Purity (by LCMS) | Key ¹H NMR Signal (δ ppm) |

| 1 | N-Boc-4-piperidone | 1.0 | >95% | >98% | 3.71 (t, 4H), 2.44 (t, 4H), 1.49 (s, 9H) |

| 2 | tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | 1.0 | 85-90% | >95% | ~4.5 (s, 1H, -OH), 1.48 (s, 9H) |

| 3 | tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate | 1.0 | 75-85% | >97% | ~3.30 (s, 3H, -OCH₃), 1.48 (s, 9H) |

| 4 | tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | 1.0 | 70-80% (2 steps) | >98% | ~3.50 (s, 2H, -CH₂OH), 3.25 (s, 3H, -OCH₃), 1.45 (s, 9H) |

| 5 | (4-Methoxypiperidin-4-yl)methanol | 1.0 | 88-95% | >99% | ~3.45 (s, 2H, -CH₂OH), 3.20 (s, 3H, -OCH₃) |

Detailed Experimental Workflow

Caption: Step-by-step workflow with key reagents and conditions.

Conclusion

The synthesis of (4-Methoxypiperidin-4-yl)methanol from 4-piperidone is successfully achieved through a robust and logical five-step sequence. The strategic implementation of an N-Boc protecting group is critical for directing reactivity and achieving high yields. Each subsequent transformation—cyanohydrin formation, Williamson ether synthesis, and a two-stage nitrile reduction—leverages well-established and scalable chemical reactions. This guide provides the necessary detail and scientific rationale for researchers to confidently reproduce this synthesis, enabling the generation of this valuable intermediate for applications in pharmaceutical research and development.

References

- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

- Preparation method of N-benzyl-4-piperidone.

-

Williamson Ether Synthesis. Odinity. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). [Link]

- Preparation method of 4-nitro-piperidine derivative.

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

-

Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society (ACS Publications). [Link]

- Synthesis of fentanyl analogs.

-

Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health (NIH). [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

4-Piperidone. Wikipedia. [Link]

-

Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 4. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxypiperidin-4-yl)methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative of increasing interest in medicinal chemistry and drug discovery as a versatile building block. A thorough understanding of its physicochemical properties is paramount for its effective application in the synthesis of novel chemical entities, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the key physicochemical characteristics of (4-Methoxypiperidin-4-yl)methanol, including its structural features, predicted physical properties, and expected spectral data. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics, such as solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. (4-Methoxypiperidin-4-yl)methanol, with its combination of a basic piperidine nitrogen, a polar hydroxyl group, and a methoxy ether, presents a unique profile that can be strategically employed in the design of molecules with desirable drug-like properties. This guide serves as a foundational resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Molecular Structure and Core Properties

The foundational attributes of (4-Methoxypiperidin-4-yl)methanol are summarized below. These values provide a baseline for understanding the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₇H₁₅NO₂ | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| CAS Number | 1082040-31-0 | Chiralen |

| Predicted XlogP | -0.7 | PubChem |

Predicted Physicochemical Parameters

In the absence of extensive experimental data in the public domain, computational prediction tools offer valuable insights into the likely physicochemical properties of (4-Methoxypiperidin-4-yl)methanol. The following table summarizes key predicted values obtained from reputable online calculators. It is imperative to note that these are in silico estimations and should be experimentally verified for critical applications.

| Property | Predicted Value | Prediction Tool/Source |

| pKa (Basic) | 8.9 ± 0.4 | Rowan's Free Online pKa Calculator[1] |

| Melting Point | 55 - 65 °C | AAT Bioquest Melting Point Predictor[2] |

| Boiling Point | 230 - 240 °C | AAT Bioquest Boiling Point Predictor[3] |

| Aqueous Solubility (logS) | -1.5 to -0.5 | AqSolPred-web[4] |

Synthesis and Characterization

A plausible synthetic route to (4-Methoxypiperidin-4-yl)methanol can be adapted from established methods for similar 4-substituted piperidines. The following proposed synthesis and characterization workflow provides a robust framework for obtaining and verifying the integrity of the target compound.

Proposed Synthesis Workflow

The synthesis of (4-Methoxypiperidin-4-yl)methanol can be envisioned as a two-step process starting from a commercially available N-protected 4-piperidone.

Structural and Purity Analysis

Confirmation of the chemical structure and assessment of purity are critical post-synthesis. A combination of spectroscopic and chromatographic techniques is recommended.

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Methoxypiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, high-fidelity prediction of its NMR data, generated through advanced computational algorithms and grounded in established principles of NMR spectroscopy. We will delve into the theoretical underpinnings of chemical shifts and coupling constants observed for this molecule, present a detailed assignment of all proton and carbon signals, and provide a standardized experimental protocol for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently identify and characterize their molecules of interest.

Introduction: The Significance of (4-Methoxypiperidin-4-yl)methanol in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive template for designing ligands that interact with a variety of biological targets. The specific compound, (4-methoxypiperidin-4-yl)methanol, incorporates several key functionalities: a basic nitrogen atom, a hydrophilic hydroxymethyl group, and a methoxy group at a quaternary center. This unique combination of features makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.

Accurate structural elucidation is the bedrock of any drug discovery program. NMR spectroscopy stands as the gold standard for this purpose, providing unambiguous evidence of molecular structure. This guide will provide a detailed roadmap for the interpretation of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol.

Predicted ¹H NMR Spectral Data of (4-Methoxypiperidin-4-yl)methanol

The predicted ¹H NMR spectrum of (4-methoxypiperidin-4-yl)methanol in a common deuterated solvent such as CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-1 (NH) | ~1.5-2.5 | broad singlet | 1H | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with residual water in the solvent. |

| H-2, H-6 (axial) | ~2.6-2.8 | doublet of triplets | 2H | These protons are deshielded by the adjacent nitrogen atom. The axial and equatorial protons are diastereotopic. |

| H-2, H-6 (equatorial) | ~2.9-3.1 | doublet of triplets | 2H | The equatorial protons are typically deshielded relative to the axial protons. |

| H-3, H-5 (axial) | ~1.5-1.7 | multiplet | 2H | These protons are in a more shielded environment. |

| H-3, H-5 (equatorial) | ~1.7-1.9 | multiplet | 2H | |

| H-7 (-CH₂OH) | ~3.5 | singlet | 2H | The two protons of the hydroxymethyl group are equivalent due to free rotation. |

| H-8 (-OCH₃) | ~3.2 | singlet | 3H | The three protons of the methoxy group are equivalent. |

| H-9 (-CH₂OH) | ~1.8-2.8 | broad singlet | 1H | The hydroxyl proton's chemical shift is variable and it will exchange with D₂O. |

Diagram: Molecular Structure and Proton Numbering

Caption: Predicted key HMBC correlations for structural elucidation.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, field-proven protocol for the acquisition of high-quality NMR data for (4-methoxypiperidin-4-yl)methanol.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve a wide range of organic compounds. For observing exchangeable protons (NH and OH), dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

-

Concentration: Dissolve approximately 5-10 mg of (4-methoxypiperidin-4-yl)methanol in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR (for confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Diagram: NMR Data Acquisition and Processing Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol. The detailed assignments and interpretation, grounded in fundamental NMR principles, offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided experimental protocol ensures that high-quality, reproducible data can be obtained. As a self-validating system, the combination of 1D and 2D NMR techniques, as outlined, will allow for the unambiguous confirmation of the molecular structure, ensuring the scientific integrity of any research in which this compound is utilized.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

The Human Metabolome Database (HMDB). [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-Methoxypiperidin-4-yl)methanol

Introduction

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent feature in many pharmaceuticals, making the precise characterization of such intermediates critical for synthesis validation, impurity profiling, and metabolic studies.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities for small molecules.[2][3]

This guide provides a comprehensive framework for the analysis of (4-Methoxypiperidin-4-yl)methanol using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). As a polar molecule containing a basic nitrogen atom, it is ideally suited for ESI, a soft ionization technique that typically preserves the molecular ion for subsequent fragmentation analysis.[4][5] We will explore the rationale behind methodological choices, from sample preparation to data interpretation, and provide a detailed, field-proven protocol for its analysis.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's chemical nature is paramount for developing a robust MS method.[6]

Structure and Properties of (4-Methoxypiperidin-4-yl)methanol:

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChemLite[7] |

| Monoisotopic Mass | 145.1103 u | PubChemLite[7] |

| Predicted [M+H]⁺ | 146.1176 m/z | PubChemLite[7] |

| Key Functional Groups | Tertiary amine (piperidine), Ether (methoxy), Primary alcohol (methanol) | N/A |

| Polarity | High | Inferred from structure |

The presence of a piperidine nitrogen (a basic site) and two oxygen-containing functional groups makes the molecule highly polar. This dictates the choice of both the chromatographic method and the ionization source. Electrospray ionization (ESI) is the preferred method for such polar compounds, as it efficiently generates gas-phase ions from a liquid solution with minimal fragmentation.[3][5] Furthermore, the basicity of the piperidine nitrogen strongly favors positive ion mode detection, where the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺.[1][4]

Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry analysis relies on a systematic and logical workflow. Each step, from preparing the sample to acquiring the data, is optimized to ensure maximal signal intensity and reproducibility.

Caption: High-level workflow for the LC-MS/MS analysis of (4-Methoxypiperidin-4-yl)methanol.

Ionization and Full Scan (MS1) Analysis

The first step in the mass spectrometer is to confirm the presence of the target analyte. This is achieved through a full scan analysis (MS1).

-

Ionization Mode: Positive ion mode ESI is selected due to the basic piperidine nitrogen, which is readily protonated in the acidic mobile phase.

-

Expected Ions: The primary ion expected is the protonated molecule, [M+H]⁺, at a theoretical m/z of 146.1176 . It is also common to observe adducts, particularly with sodium ([M+Na]⁺ at m/z 168.0995) or potassium ([M+K]⁺ at m/z 184.0734), especially if glassware is not scrupulously clean or if these salts are present in the sample matrix. The presence of an in-source water loss fragment ([M+H-H₂O]⁺ at m/z 128.1075) is also possible.[7]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the identity of the molecule and gain structural information, tandem mass spectrometry (MS/MS) is employed.[8][9] The [M+H]⁺ precursor ion (m/z 146.12) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.[10] The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of the most stable fragment ions.[1][11]

For (4-Methoxypiperidin-4-yl)methanol, the fragmentation is influenced by the protonated nitrogen and the substituents at the C4 position.[1][2]

Predicted Fragmentation Pathways:

Caption: Predicted MS/MS fragmentation pathways for protonated (4-Methoxypiperidin-4-yl)methanol.

-

Neutral Loss of Methanol (CH₃OH): This is a highly probable and diagnostically significant fragmentation pathway. The protonated nitrogen can induce the elimination of the methoxy group and the hydroxyl proton as a stable, neutral methanol molecule. This results in a prominent fragment ion at m/z 114.09 . This type of elimination is common for substituted piperidines.[2]

-

Neutral Loss of Water (H₂O): The elimination of the primary alcohol as a water molecule is another common fragmentation route for alcohols. This pathway would yield a fragment ion at m/z 128.11 .[2]

-

Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the piperidine ring and the methanol group can occur, leading to the loss of a hydroxymethyl radical. This would produce an ion at m/z 115.10 .

-

Ring Cleavage: The piperidine ring itself can undergo fission.[1] A characteristic fragment often arises from the cleavage of the C-C bonds adjacent to the nitrogen, which can lead to various smaller ions, such as the one observed at m/z 84.08 .

The relative abundance of these fragments will depend on the collision energy applied during the MS/MS experiment. Optimizing this parameter is key to obtaining a rich and informative product ion spectrum.[1]

Detailed Experimental Protocol

This protocol outlines a standard procedure for analyzing (4-Methoxypiperidin-4-yl)methanol using a typical LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

1. Reagents and Materials

-

(4-Methoxypiperidin-4-yl)methanol standard

-

LC-MS grade Methanol[12]

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (≥98%)

-

Calibrated micropipettes and appropriate tips

-

LC vials with caps

2. Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of methanol.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. This serves as the injection sample.

-

Contamination Precautions: Use LC-MS grade solvents and clean containers to avoid contamination from sources like plastics or environmental contaminants, which can be easily detected by sensitive MS instruments.[6]

3. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar compounds under high aqueous conditions. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ESI+ and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening small molecules. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, ionizable small molecules.[13] |

| Ion Mode | Positive | The basic piperidine nitrogen is readily protonated.[1] |

| Capillary Voltage | 3.5 kV | Typical voltage to create a stable electrospray. |

| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |

| MS1 Scan Range | m/z 50 - 300 | Covers the expected precursor ion and potential adducts. |

| MS/MS Precursor | m/z 146.12 | The protonated molecule [M+H]⁺. |

| Collision Energy | Ramped (e.g., 10-40 eV) or Optimized | An energy ramp provides a survey of fragments; optimization yields the best spectrum for a specific instrument. |

4. Data Acquisition and Analysis

-

System Suitability: Inject a blank (50:50 Methanol:Water) to ensure there is no carryover or system contamination.

-

Sample Injection: Inject the 1 µg/mL working solution.

-

Data Review:

-

Extract the ion chromatogram for m/z 146.12 to find the retention time of the analyte.

-

Examine the MS1 spectrum at this retention time to confirm the presence of the [M+H]⁺ ion and check for adducts.

-

Analyze the MS/MS spectrum to identify the key fragment ions (m/z 128.11, 114.09, etc.) and confirm that they match the expected fragmentation pattern.

-

Conclusion

The mass spectrometric analysis of (4-Methoxypiperidin-4-yl)methanol is a straightforward process when guided by the physicochemical properties of the molecule. The use of positive mode electrospray ionization coupled with tandem mass spectrometry provides definitive confirmation of its molecular weight and structure. The key diagnostic fragmentations involve the neutral losses of water and, most significantly, methanol. The protocol provided herein serves as a robust starting point for researchers in pharmaceutical development and related fields, enabling confident identification and characterization of this important chemical building block.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Kertész, V., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Retrieved from [Link]

-

Marques, J. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

ChemBK. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Roessner, U., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Retrieved from [Link]

-

Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

Van Mever, M., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Retrieved from [Link]

- Anonymous. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Basics of LC/MS.

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Cech, N. B., & Enke, C. G. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Anonymous. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2006). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

-

Acharya, B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University Scholars Junction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

PubChemLite. (n.d.). (4-methoxypiperidin-4-yl)methanol (C7H15NO2). Retrieved from [Link]

-

Foley, D. J., et al. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH). Retrieved from [Link]

-

National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

-

Let's talk Science. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

-

University of Wisconsin-Madison. (2014). 4-methoxyphenyl methanol NMR, IR, MASS. Retrieved from [Link]

-

Gatlin, C. L., et al. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. tecan.com [tecan.com]

- 7. PubChemLite - (4-methoxypiperidin-4-yl)methanol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uab.edu [uab.edu]

(4-Methoxypiperidin-4-yl)methanol: A Comprehensive Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Substituted Piperidines in Modern Medicinal Chemistry

The piperidine moiety is a cornerstone of contemporary drug design, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of pharmacological activity, pharmacokinetic properties, and safety profiles.[1] Within this critical class of heterocycles, (4-Methoxypiperidin-4-yl)methanol emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of (4-Methoxypiperidin-4-yl)methanol, encompassing its chemical identity, synthetic pathways, analytical characterization, and potential applications in the rational design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and computed physicochemical properties of (4-Methoxypiperidin-4-yl)methanol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (4-Methoxypiperidin-4-yl)methanol | PubChem |

| CAS Number (Free Base) | 1082040-31-0 | Chiralen[2] |

| CAS Number (HCl Salt) | 1227266-80-9 | ChemBK[3] |

| Molecular Formula | C₇H₁₅NO₂ | PubChemLite[4] |

| Molecular Weight | 145.20 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 145.1103 g/mol | PubChemLite[4] |

| Predicted XlogP | -0.7 | PubChemLite[4] |

| Predicted Hydrogen Bond Donors | 2 | - |

| Predicted Hydrogen Bond Acceptors | 3 | - |

| Predicted Rotatable Bond Count | 2 | - |

Strategic Synthesis of (4-Methoxypiperidin-4-yl)methanol: A Plausible Experimental Protocol

While numerous methods exist for the synthesis of substituted piperidines, a common and effective strategy involves the elaboration of a pre-formed piperidine ring.[1] The following protocol outlines a scientifically sound, multi-step synthesis of (4-Methoxypiperidin-4-yl)methanol, commencing from the commercially available N-Boc-4-piperidone. This approach offers robust control over each synthetic transformation and is amenable to scale-up.

Experimental Workflow Diagram

Caption: Synthetic workflow for (4-Methoxypiperidin-4-yl)methanol.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Boc-4,4-epoxypiperidine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO).

-

Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 30°C. Stir for 1 hour at room temperature until the evolution of hydrogen gas ceases.

-

Epoxidation: Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO and add it dropwise to the freshly prepared ylide solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4,4-epoxypiperidine.

Step 2: Synthesis of N-Boc-(4-methoxy-4-hydroxymethyl)piperidine

-

Reaction Setup: In a round-bottom flask, dissolve the N-Boc-4,4-epoxypiperidine (1.0 eq.) in anhydrous methanol.

-

Nucleophilic Ring Opening: To this solution, add a catalytic amount of sodium methoxide (0.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution). Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude N-Boc-(4-methoxy-4-hydroxymethyl)piperidine, which can be purified by column chromatography if necessary.

Step 3: Synthesis of (4-Methoxypiperidin-4-yl)methanol

-

Deprotection: Dissolve the N-Boc-(4-methoxy-4-hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM).

-

Acidolysis: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Reaction Conditions: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Reaction Monitoring: Monitor the deprotection by TLC.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with a 2M sodium hydroxide solution. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Methoxypiperidin-4-yl)methanol as the final product.

Analytical Characterization: A Spectroscopic Profile

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following is a description of the expected spectroscopic data for (4-Methoxypiperidin-4-yl)methanol based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group protons (-OCH₃) should appear as a sharp singlet around 3.2-3.4 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a closely coupled multiplet around 3.5-3.7 ppm. The piperidine ring protons will present as complex multiplets in the region of 1.5-3.0 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. The proton of the hydroxyl group may also be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for all seven carbon atoms. The methoxy carbon is expected around 50-55 ppm. The hydroxymethyl carbon should be in the 60-65 ppm range. The quaternary carbon of the piperidine ring bonded to the methoxy and hydroxymethyl groups is anticipated to be in the 70-75 ppm region. The remaining piperidine ring carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Methoxypiperidin-4-yl)methanol is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. C-H stretching vibrations of the aliphatic and methoxy groups will be observed in the 2800-3000 cm⁻¹ region. A prominent C-O stretching band for the ether and alcohol functionalities is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1176.[4]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of (4-Methoxypiperidin-4-yl)methanol make it a highly attractive building block for the synthesis of novel therapeutic agents. The piperidine scaffold is a well-established pharmacophore for targeting the central nervous system (CNS).[5] The methoxy and hydroxymethyl substituents at the 4-position offer valuable vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

Potential Therapeutic Targets and Signaling Pathways

Based on the pharmacology of related 4-substituted piperidines, derivatives of (4-Methoxypiperidin-4-yl)methanol could be investigated for their activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Caption: Potential applications and an example signaling pathway.

-

Analgesics: The 4-anilinopiperidine scaffold is a well-known pharmacophore for potent opioid receptor modulators, such as fentanyl and its analogs.[6] The hydroxymethyl group of (4-Methoxypiperidin-4-yl)methanol can serve as a handle for introducing various aryl or heteroaryl groups, potentially leading to novel analgesics with improved side-effect profiles.

-

CNS Disorders: 4-Substituted piperidines are frequently found in drugs targeting CNS disorders.[5] The methoxy group can influence lipophilicity and blood-brain barrier penetration, making derivatives of this compound interesting candidates for targeting receptors implicated in neurodegenerative and psychiatric conditions. For instance, 4-methoxypiperidine derivatives have been investigated for their potential in treating neurological disorders.[7]

Conclusion: A Versatile Scaffold for Future Innovation

(4-Methoxypiperidin-4-yl)methanol represents a valuable and versatile chemical entity for researchers at the forefront of drug discovery. Its straightforward, yet strategic, chemical structure provides a robust platform for the synthesis of diverse compound libraries. The insights provided in this technical guide are intended to empower scientists to leverage the full potential of this important building block in the development of innovative medicines that address unmet medical needs. The combination of a privileged piperidine core with tunable substitution at the 4-position ensures that (4-Methoxypiperidin-4-yl)methanol will continue to be a relevant and impactful tool in the arsenal of medicinal chemists.

References

-

(4-Methoxypiperidin-4-yl)methanol hydrochloride. ChemBK. [Link]

-

(4-methoxypiperidin-4-yl)methanol (C7H15NO2). PubChemLite. [Link]

-

4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

(4-Methoxypiperidin-4-yl)methanol hydrochloride. ChemBK. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. NIH. [Link]

-

4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - (4-methoxypiperidin-4-yl)methanol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypiperidin-4-yl)methanol

Introduction

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies used to evaluate the aqueous and organic solubility, as well as the chemical stability, of (4-Methoxypiperidin-4-yl)methanol. For researchers, scientists, and drug development professionals, this document offers a framework for establishing a robust data package for this and similar molecules, ensuring reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.

The insights provided herein are grounded in established principles of physical chemistry and analytical science, with a focus on the causality behind experimental choices. The protocols described are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its solubility and stability behavior.

Caption: Workflow for kinetic and thermodynamic solubility assays.

Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a critical step in drug development. Forced degradation studies are employed to identify potential degradation pathways, understand the molecule's liabilities, and develop stability-indicating analytical methods. [1][2]These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and handling. [3]

Forced Degradation Protocol

-

Objective: To investigate the stability of (4-Methoxypiperidin-4-yl)methanol under various stress conditions and identify potential degradation products.

-

Methodology:

-

Stock Solution: Prepare a stock solution of (4-Methoxypiperidin-4-yl)methanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent. [1] 2. Stress Conditions: Expose the stock solution to the following conditions in parallel: [1][4] * Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 8 hours.

-

Thermal Degradation: Incubate the solution at 80°C for 48 hours. A solid sample should also be subjected to thermal stress.

-

Photolytic Degradation: Expose the solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. A control sample, protected from stress, should be analyzed concurrently.

-

Data Interpretation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. A mass balance assessment should be performed to account for all degradation products. [5] Table 2: Hypothetical Forced Degradation Study Summary for (4-Methoxypiperidin-4-yl)methanol

-

| Stress Condition | % Degradation (Parent Compound) | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 5% | 1 | Minor degradation observed. |

| 0.1 M NaOH, 60°C, 24h | <1% | 0 | Stable to basic conditions. |

| 3% H₂O₂, RT, 8h | 15% | 2 | Significant degradation. |

| 80°C, 48h (Solution) | 2% | 1 | Minor thermal degradation. |

| Photolytic (ICH Q1B) | <1% | 0 | Photostable. |

| Control | <1% | 0 | No degradation. |

Potential Degradation Pathways

Based on the structure of (4-Methoxypiperidin-4-yl)methanol, several degradation pathways can be hypothesized. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products. [6]This is a common degradation pathway for molecules containing a piperidine moiety.

Caption: A potential oxidative degradation pathway for (4-Methoxypiperidin-4-yl)methanol.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [7]

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is recommended.

-

Column: A C18 reversed-phase column is a good starting point for method development.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength of maximum absorbance for (4-Methoxypiperidin-4-yl)methanol. LC-MS can be used for more sensitive and specific detection, as well as for the identification of degradation products.

Conclusion

This technical guide has outlined the essential experimental framework for characterizing the solubility and stability of (4-Methoxypiperidin-4-yl)methanol. By employing the described kinetic and thermodynamic solubility assays, researchers can obtain a comprehensive understanding of the compound's dissolution behavior. Furthermore, the systematic approach to forced degradation studies will elucidate the compound's intrinsic stability and potential degradation pathways. The data generated from these studies are indispensable for guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and effective pharmaceutical product.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Pharma Dekho. (2023, December 27). Sop for force degradation study. Retrieved from [Link]

-

ChemBK. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

-

Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. pharmadekho.com [pharmadekho.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. onyxipca.com [onyxipca.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of (4-Methoxypiperidin-4-yl)methanol hydrochloride

An In-depth Technical Guide to the Crystal Structure Determination of (4-Methoxypiperidin-4-yl)methanol hydrochloride

This guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of (4-Methoxypiperidin-4-yl)methanol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental choices and a self-validating protocol for achieving accurate and reliable results.

Introduction: The Significance of Structural Elucidation

(4-Methoxypiperidin-4-yl)methanol hydrochloride is a substituted piperidine derivative. The piperidine motif is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of methoxy and methanol groups at the 4-position creates a chiral center and opportunities for specific hydrogen bonding interactions, making this compound a potentially valuable building block for novel therapeutic agents.

Determining the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SC-XRD) is paramount.[1][2][3] This information reveals critical details about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physicochemical properties, stability, and potential biological activity.[2] This guide outlines a comprehensive workflow for the synthesis, crystallization, and structural elucidation of this target compound.

Synthesis and Purification

A robust synthesis and purification protocol is the cornerstone of obtaining high-quality single crystals. The following is a proposed synthetic route for (4-Methoxypiperidin-4-yl)methanol hydrochloride, designed for high purity and yield.

Step 1: N-Boc Protection of 4-Piperidone

The synthesis begins with the protection of the secondary amine of 4-piperidone to prevent side reactions in subsequent steps.

-

Protocol:

-

Dissolve 4-piperidone in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Purify the resulting N-Boc-4-piperidone by column chromatography.

-

Step 2: Addition of a Methoxy Group

A nucleophilic addition of a methoxy group to the ketone is performed.

-

Protocol:

-

Dissolve N-Boc-4-piperidone in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to form the corresponding alcohol.

-

Follow with a Williamson ether synthesis by adding a strong base like sodium hydride (NaH) and methyl iodide (CH₃I) to introduce the methoxy group.

-

Quench the reaction carefully and purify the product.

-

Step 3: Grignard Reaction for Methanol Addition

A Grignard reaction is employed to add the hydroxymethyl group.

-

Protocol:

-

Prepare a Grignard reagent from a suitable halo-methanol precursor.

-

React the Grignard reagent with the methoxy-piperidone intermediate.

-

Acidify the reaction mixture to protonate the alkoxide and yield the desired (4-Methoxypiperidin-4-yl)methanol with the Boc protecting group.

-

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Protocol:

-

Dissolve the Boc-protected final product in a solvent like dioxane or diethyl ether.

-

Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the solvent.

-

The deprotection and salt formation occur simultaneously, often resulting in the precipitation of the desired (4-Methoxypiperidin-4-yl)methanol hydrochloride.

-

Filter the precipitate, wash with a cold solvent, and dry under a vacuum.

-

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored to obtain crystals suitable for SC-XRD, ideally between 0.1 and 0.3 mm in size and free of defects.[1][4]

Experimental Protocols for Crystallization:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to near saturation.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Dissolve the compound in a good solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is less soluble.

-

Seal the system and allow the anti-solvent vapor to slowly diffuse into the drop, reducing the solubility and promoting crystal growth.

-

-

Temperature Gradient (Slow Cooling):

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The gradual decrease in solubility can lead to the formation of well-ordered crystals.

-

Comprehensive Workflow for Structural Elucidation

The following diagram illustrates the logical flow from the synthesized compound to the final, validated crystal structure.

Caption: Workflow for the structural elucidation of (4-Methoxypiperidin-4-yl)methanol hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical identity of the synthesized compound before proceeding to crystallization and SC-XRD.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[7][8][9]

-

¹H NMR Protocol:

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign protons to the structure.

-

-

¹³C NMR Protocol:

-

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[10][11][12]

-

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

Identify characteristic absorption bands for O-H (alcohol), N-H (ammonium), C-O (ether), and C-N bonds to confirm the presence of the expected functional groups.[13][14]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1][4][15]

Step-by-Step Methodology for SC-XRD:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Select an appropriate data collection strategy to ensure high completeness and redundancy of the diffraction data.

-

Collect the full diffraction dataset, typically by rotating the crystal through a series of angles.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz and polarization effects.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.

-

Table 1: Hypothetical Crystallographic Data for (4-Methoxypiperidin-4-yl)methanol hydrochloride

| Parameter | Value |

| Chemical Formula | C₇H₁₆ClNO₂ |

| Formula Weight | 181.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(5) |

| c (Å) | 9.789(4) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 990.4(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.218 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 8543 |

| Independent reflections | 2150 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

Data Interpretation and Significance